physical and chemical properties of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
physical and chemical properties of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride, a specialized chemical intermediate. Given the compound's specific nature, this document synthesizes available data with established chemical principles to offer field-proven insights for its application in research and development.
Compound Identification and Structure
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a polysubstituted aromatic acyl chloride. Its structure, featuring a methoxy group, a 2-methylbenzyloxy ether linkage, and a reactive benzoyl chloride moiety, makes it a potentially valuable building block in the synthesis of complex organic molecules, including novel pharmaceutical agents.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride | N/A |
| CAS Number | 1160250-32-7 | [1][2] |
| Molecular Formula | C₁₆H₁₅ClO₃ | [1][3][4] |
| Molecular Weight | 290.74 g/mol | [1][3][4] |
| SMILES | COc1cccc(c1OCc1ccccc1C)C(=O)Cl | [1] |
The structural arrangement of electron-donating (methoxy, benzyloxy) and electron-withdrawing (benzoyl chloride) groups on the benzene ring suggests a nuanced reactivity profile, which will be explored in subsequent sections.
Physicochemical Properties
Detailed experimental data for this specific compound is not widely available in public literature. Therefore, the following table includes a combination of reported data and predicted values based on the properties of structurally similar compounds, such as 3-methoxybenzoyl chloride and other substituted benzoyl chlorides.[5][6][7]
Table of Physicochemical Properties:
| Property | Value | Notes |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid. | Based on analogous benzoyl chlorides. |
| Boiling Point | 422.1 °C | [4] |
| Melting Point | Not available | Likely a low-melting solid, a common characteristic of similar compounds. |
| Density | Predicted: ~1.2 g/cm³ | Estimated from related structures.[6] |
| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | Acyl chlorides are known to be highly reactive with water and other nucleophilic solvents.[5][8] |
| Moisture Sensitivity | High | The acyl chloride functional group is readily hydrolyzed by moisture to the corresponding carboxylic acid.[5] |
Synthesis and Reactivity
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is not a naturally occurring compound and must be synthesized. The most logical and common synthetic route is the conversion of the corresponding carboxylic acid, 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid, to the acyl chloride.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process, starting from commercially available precursors. This workflow highlights the key transformations required to obtain the target compound.
Caption: Proposed two-step synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride.
Detailed Experimental Protocol (Prophetic)
This protocol is based on well-established procedures for the synthesis of similar compounds and should be optimized for this specific substrate.[9][10][11]
Step 2: Synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Chlorination: To the stirred solution, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas (SO₂ and HCl) evolution.[11][12]
-
Work-up: Once the reaction is complete, carefully remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be used directly for subsequent reactions or purified by vacuum distillation.
Chemical Reactivity
The primary site of reactivity is the electrophilic carbonyl carbon of the acyl chloride. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including:
-
Water/Alcohols: Rapid hydrolysis or alcoholysis to form the corresponding carboxylic acid or ester.
-
Amines: Forms amides, a common reaction in the synthesis of pharmaceuticals.[10]
-
Carboxylates: Can form anhydrides.
-
Organometallic Reagents: Reacts with Grignard or organolithium reagents to form ketones.
The presence of the electron-donating methoxy and benzyloxy groups may slightly modulate the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride.
Analytical Characterization (Predicted)
No specific spectroscopic data has been published for this compound. The following are predicted values based on the analysis of its functional groups and data from analogous compounds.[13][14]
¹H NMR (Proton NMR): (Predicted in CDCl₃)
-
Aromatic Protons: Multiple signals in the range of 6.8 - 7.5 ppm.
-
-OCH₂- Protons: A singlet around 5.1 - 5.3 ppm.
-
-OCH₃ Protons: A singlet around 3.9 ppm.
-
-CH₃ Protons: A singlet around 2.4 ppm.
¹³C NMR (Carbon-13 NMR): (Predicted in CDCl₃)
-
Carbonyl Carbon (-COCl): A signal in the range of 165 - 170 ppm.
-
Aromatic Carbons: Multiple signals between 110 - 160 ppm.
-
-OCH₂- Carbon: A signal around 70 - 75 ppm.
-
-OCH₃ Carbon: A signal around 56 ppm.
-
-CH₃ Carbon: A signal around 19 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Acyl Chloride): A strong, characteristic absorption band around 1770 - 1810 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents.
-
C-O Stretch (Ether & Methoxy): Strong absorptions in the range of 1000 - 1300 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions around 1450 - 1600 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z 290 and 292 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragmentation Pathways: Loss of Cl (m/z 255), loss of the 2-methylbenzyl group (m/z 185), and other characteristic fragmentations.
Analytical Workflow
The following diagram outlines a standard workflow for the characterization of a newly synthesized batch of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride.
Caption: Standard analytical workflow for compound characterization.
Safety and Handling
Acyl chlorides are hazardous chemicals that require strict safety protocols.[8][15][16]
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8]
-
Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are highly irritating to the respiratory tract.[15]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Spill Management: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and dispose of as hazardous waste.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[16]
Applications in Research and Development
As a functionalized benzoyl chloride, this compound is primarily of interest as an intermediate in organic synthesis. Potential applications include:
-
Pharmaceutical Synthesis: Introduction of the substituted benzoyl moiety into lead compounds to modulate their pharmacological properties, such as binding affinity, selectivity, and metabolic stability.
-
Agrochemical Research: Synthesis of novel pesticides and herbicides. Some related benzoyl chloride derivatives are used in the production of insecticides.[14][17]
-
Materials Science: Development of new polymers or functional materials.
The unique combination of steric and electronic features in 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride makes it a compelling candidate for investigation in various fields of chemical research.
References
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PubChem. Benzoyl chloride, 3-methoxy-2-methyl- | C9H9ClO2 | CID 14719554. [Link]
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